molecular formula C9H13N3O B1477952 3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one CAS No. 1803599-52-1

3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one

Cat. No.: B1477952
CAS No.: 1803599-52-1
M. Wt: 179.22 g/mol
InChI Key: NVVRKWUFHLLNGV-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-4-(1-methylpyrazol-4-yl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2)7(11-8(9)13)6-4-10-12(3)5-6/h4-5,7H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRKWUFHLLNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CN(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and comparative efficacy against various biological targets.

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1803599-52-1

Anticancer Activity

Emerging evidence suggests that compounds containing azetidine and pyrazole rings can induce apoptosis in cancer cells. For instance, the incorporation of the pyrazole structure has been linked to the inhibition of transcriptional deregulation in cancer cells, particularly those overexpressing MYC oncogenes:

  • Mechanism of Action : Induction of apoptosis and cell cycle arrest through interaction with specific cellular pathways.

Research on similar compounds indicates that they can significantly reduce cell viability in various cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Specifically, studies on related compounds have demonstrated their ability to inhibit bacterial topoisomerases:

CompoundTarget EnzymeIC50 (μM)
Compound AGyrB (E. coli)2.9
Compound BTopoisomerase IV (S. aureus)0.012

These findings indicate that structural features of azetidine derivatives can lead to potent inhibition of critical bacterial enzymes, which is a promising avenue for antibiotic development .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a new class of antimicrobial agents.

Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines treated with pyrazole-containing compounds showed a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls. These results highlight the potential for developing new anticancer therapies based on this compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Reactant of Route 2
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.